molecular formula C10H14N4S B3507476 N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea

N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea

Cat. No. B3507476
M. Wt: 222.31 g/mol
InChI Key: WMTCAESMDUPUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea, also known as APTU, is a chemical compound that has been extensively studied for its potential use in scientific research. APTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea inhibits IDO activity by binding to the enzyme's active site and preventing the metabolism of tryptophan. This leads to an accumulation of tryptophan in the body, which can have a variety of effects on physiological processes. N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has also been shown to have other mechanisms of action, including inhibition of nitric oxide synthase and modulation of cytokine expression.
Biochemical and Physiological Effects:
N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of IDO activity, anti-inflammatory effects, and anti-tumor effects. N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has also been shown to modulate cytokine expression, leading to changes in immune function. In addition, N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been shown to have effects on oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has a number of advantages as a tool for scientific research, including its ability to inhibit IDO activity and its anti-inflammatory and anti-tumor effects. However, there are also limitations to its use, including potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are a number of potential future directions for research on N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea, including further investigation of its mechanisms of action, development of new synthetic methods, and exploration of its potential therapeutic applications in areas such as cancer and inflammation. Additionally, research on N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea could lead to the development of new drugs and therapies that target IDO and other related enzymes.

Scientific Research Applications

N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has been used extensively in scientific research due to its ability to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. IDO has been shown to play a role in a variety of physiological processes, including immune regulation, inflammation, and cancer. N-(6-amino-2-pyridinyl)-N'-(2-methyl-2-propen-1-yl)thiourea has also been shown to have anti-inflammatory and anti-tumor effects, making it a potentially valuable tool for researchers studying these areas.

properties

IUPAC Name

1-(6-aminopyridin-2-yl)-3-(2-methylprop-2-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-7(2)6-12-10(15)14-9-5-3-4-8(11)13-9/h3-5H,1,6H2,2H3,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTCAESMDUPUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NC1=CC=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(6-Aminopyridin-2-yl)-3-(2-methylprop-2-enyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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